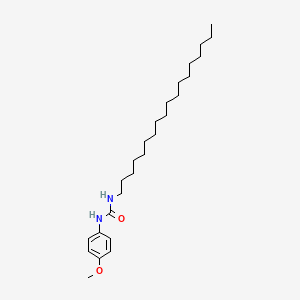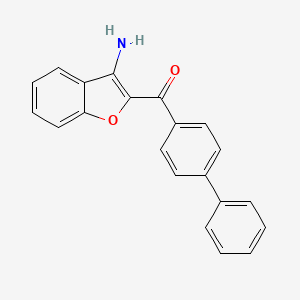
9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: is a complex organic compound with a unique structure that combines a pyridine ring substituted with two chlorine atoms and a hexahydroacridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the hexahydroacridine moiety. Key steps include chlorination, cyclization, and methylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the acridine core, resulting in the formation of reduced analogs.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
Chemistry: In chemistry, 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the discovery of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of drugs for various diseases. Its interactions with specific molecular targets could result in the modulation of biological pathways relevant to disease treatment.
Industry: In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
相似化合物的比较
9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can be compared to other acridine derivatives and pyridine-substituted compounds.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Chloropyridines: Compounds like 2,6-dichloropyridine, which share the pyridine ring with chlorine substituents.
Uniqueness: The uniqueness of this compound lies in its combined structural features of both the acridine and pyridine moieties, along with the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
853331-54-1 |
|---|---|
分子式 |
C22H24Cl2N2O2 |
分子量 |
419.3 g/mol |
IUPAC 名称 |
9-(2,6-dichloropyridin-3-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H24Cl2N2O2/c1-21(2)7-12-18(14(27)9-21)17(11-5-6-16(23)26-20(11)24)19-13(25-12)8-22(3,4)10-15(19)28/h5-6,17,25H,7-10H2,1-4H3 |
InChI 键 |
IXANAIAOWTUVCP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(N=C(C=C4)Cl)Cl)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


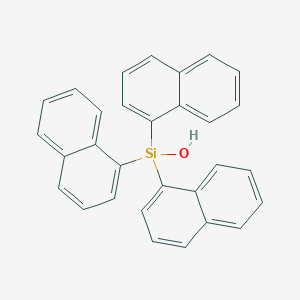
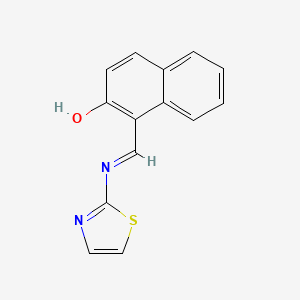
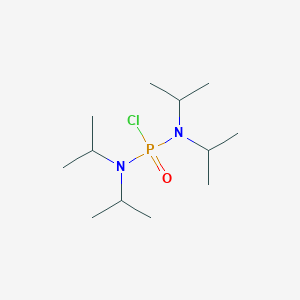
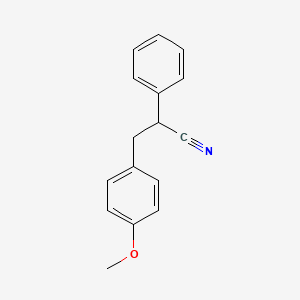
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)
![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)


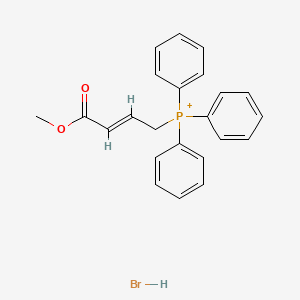
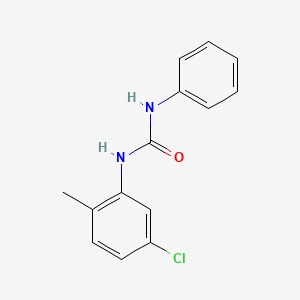
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)
